molecular formula C4H6N4O2 B2860169 5-Amino-1-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 24660-65-9

5-Amino-1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B2860169
CAS RN: 24660-65-9
M. Wt: 142.118
InChI Key: MOXBGGNXVOSXMZ-UHFFFAOYSA-N
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Description

“5-Amino-1-methyl-1H-1,2,3-triazole-4-carboxylic acid” is a derivative of triazole . Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities .


Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their importance . Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another synthesis method involves the use of various nitrogen sources .


Molecular Structure Analysis

The molecular structure of triazole derivatives is sensitive to substitution . The extensive hydrogen bonding interactions between the cations and anions lead to a complex 3D network .

Scientific Research Applications

Synthesis and Chemical Applications

5-Amino-1,2,3-triazole-4-carboxylic acid serves as a foundational molecule for creating collections of peptidomimetics or biologically active compounds utilizing the triazole scaffold. Its potential for undergoing the Dimroth rearrangement has been addressed through a ruthenium-catalyzed cycloaddition protocol, leading to a protected version of this triazole amino acid suitable for further chemical transformations (Ferrini et al., 2015). This method enables the synthesis of triazole-containing dipeptides and HSP90 inhibitors, showcasing the molecule's versatility in drug discovery.

Novel Compounds and Derivatives

Research into 1,2,3-triazoles has produced various derivatives with potential applications in medicinal chemistry and materials science. For instance, the synthesis of 4-amino-1-(2- and 3-)methyl-1,2,3-triazole-5-carbaldehydes from corresponding 5-carbonitriles demonstrates the molecule's adaptability in creating new compounds (Albert & Taguchi, 1973). These derivatives highlight the structural diversity achievable with 5-amino-1,2,3-triazole-4-carboxylic acid as a starting point.

Antimicrobial Activities

The antimicrobial activities of 1,2,4-triazole derivatives synthesized from reactions of various ester ethoxycarbonylhydrazones with primary amines further underscore the potential of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives in developing new antimicrobial agents. Some of these compounds exhibit good to moderate activities against several microorganisms, indicating their usefulness in addressing antimicrobial resistance (Bektaş et al., 2007).

Corrosion Inhibition

The derivatives of 5-amino-1,2,4-triazole also play a significant role in corrosion inhibition, particularly for mild steel in hydrochloric acid solutions. Compounds like 5-amino-1,2,4-triazole and its derivatives have been studied for their efficacy in reducing corrosion, showing high inhibition efficiency and acting as mixed inhibitors (Hassan et al., 2007). This application is crucial for extending the lifespan of metal structures and components in aggressive chemical environments.

properties

IUPAC Name

5-amino-1-methyltriazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-8-3(5)2(4(9)10)6-7-8/h5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXBGGNXVOSXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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